molecular formula C6H8BrF2NO B14889185 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one

4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one

Cat. No.: B14889185
M. Wt: 228.03 g/mol
InChI Key: BCBJIGMEPLPSKN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of bromine, fluorine, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide as the brominating agent in the presence of a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromomethyl group to other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoro groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements with the pyrrolidinone ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H8BrF2NO

Molecular Weight

228.03 g/mol

IUPAC Name

4-(bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one

InChI

InChI=1S/C6H8BrF2NO/c1-10-3-4(2-7)6(8,9)5(10)11/h4H,2-3H2,1H3

InChI Key

BCBJIGMEPLPSKN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1=O)(F)F)CBr

Origin of Product

United States

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